molecular formula C23H29N3 B13930879 6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine]

6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine]

Katalognummer: B13930879
Molekulargewicht: 347.5 g/mol
InChI-Schlüssel: DDNRQVHNCQTDPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] is a spirocyclic compound featuring a fused indene-pyrrolidine core substituted with a benzylpiperazine moiety. The benzylpiperazine group introduces flexibility and aromaticity, which may influence binding affinity, solubility, and metabolic stability .

Eigenschaften

Molekularformel

C23H29N3

Molekulargewicht

347.5 g/mol

IUPAC-Name

5-(4-benzylpiperazin-1-yl)spiro[1,2-dihydroindene-3,2'-pyrrolidine]

InChI

InChI=1S/C23H29N3/c1-2-5-19(6-3-1)18-25-13-15-26(16-14-25)21-8-7-20-9-11-23(22(20)17-21)10-4-12-24-23/h1-3,5-8,17,24H,4,9-16,18H2

InChI-Schlüssel

DDNRQVHNCQTDPU-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC3=C2C=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5)NC1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the benzylpiperazine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts has been reported as an effective route . Additionally, the Ugi reaction and ring-opening of aziridines under the action of N-nucleophiles are also employed .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of parallel solid-phase synthesis and photocatalytic synthesis methods . The choice of method would depend on factors such as cost, scalability, and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce new functional groups such as halides or amines .

Wissenschaftliche Forschungsanwendungen

6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit an enzyme’s activity or activate a receptor .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Modified Substituents

6-(4-Morpholinyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
  • Structure : Replaces benzylpiperazine with a morpholine ring.
  • Molecular Formula : C₁₇H₂₁N₂O (vs. C₂₃H₂₇N₃ for the target compound).
  • Reduced molecular weight (189.26 g/mol vs. ~353.5 g/mol for the target compound) .
2,3-Dihydrospiro[indene-1,2'-morpholine]
  • Structure : Morpholine directly fused to the spiro indene core.
  • Molecular Formula: C₁₂H₁₅NO.
  • Key Differences: Simpler structure lacking the piperazine linkage; may exhibit reduced conformational flexibility.
Halogenated Derivatives (e.g., 6-Bromo-, 5-Fluoro- variants)
  • Structure : Halogen substitutions (Br, F) at the indene core.
  • Key Differences :
    • Electron-withdrawing groups (Br, CF₃) increase electrophilicity, possibly enhancing reactivity in cross-coupling reactions.
    • Bromo-substituted analogs (e.g., 6-Bromo-2,3-dihydrospiro[indene-1,2-pyrrolidine]) are intermediates in pharmaceutical synthesis .

Functional Group Modifications in Piperazine/Related Moieties

2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one
  • Structure : Piperazine with a phenyl substituent.
  • Key Differences: Direct phenyl attachment (vs. Chlorophenyl variants (e.g., 4-(4-Chlorophenyl)piperazin-1-yl) enhance hydrophobicity and receptor binding in antipsychotic agents .
(E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate
  • Structure : Piperidine instead of piperazine, with an oxazolo-pyridine core.
  • Key Differences :
    • Piperidine’s single nitrogen reduces hydrogen-bonding capacity compared to piperazine’s dual nitrogens.
    • IR data (C=O at 1707 cm⁻¹, C=N at 1603 cm⁻¹) highlight distinct electronic features .

Physicochemical and Pharmacological Comparisons

Compound Molecular Weight (g/mol) Key Substituent Polarity Potential Applications
Target Compound ~353.5 4-Benzylpiperazin-1-yl Moderate CNS-targeted therapies (inferred)
6-(4-Morpholinyl)-spiro analog 189.26 Morpholine High Solubility-enhanced intermediates
6-Bromo-spiro analog ~270.1 Bromine Low Synthetic intermediates
4-Phenylpiperazine impurity ~380.4 Phenylpiperazine Moderate Antipsychotic metabolites

Biologische Aktivität

6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine], a compound with significant potential in medicinal chemistry, has been studied for its biological activity, particularly in the context of cancer treatment and receptor modulation. This article provides an overview of the compound's synthesis, biological effects, and research findings.

  • Molecular Formula : C23H30ClN3
  • Molecular Weight : 356.88 g/mol
  • CAS Number : 1263282-38-7

Synthesis and Characterization

The synthesis of 6-(4-benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] typically involves multi-step organic reactions that integrate piperazine derivatives with spiro[indene] structures. Characterization methods such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to confirm the structural integrity and purity of the synthesized compounds .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A notable investigation evaluated its cytotoxic effects on various cancer cell lines, including:

  • A549 (lung cancer)
  • HCT-116 (colon cancer)
  • MCF-7 (breast cancer)

The results indicated that derivatives of this compound exhibited selective cytotoxicity against these cell lines. For instance, specific derivatives showed comparable activity to 5-FU (5-Fluorouracil), a standard chemotherapy agent. The most potent derivatives were found to induce cell cycle arrest in the G2/M phase and inhibit tubulin polymerization, suggesting mechanisms that could disrupt cancer cell proliferation .

Receptor Modulation

Additionally, there is evidence that compounds related to 6-(4-benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] act as ligands for certain receptors. For example, related piperazine derivatives have been identified as high-affinity ligands for melanin-concentrating hormone receptor 1 (MCHr1), demonstrating their potential in modulating neuroendocrine functions and possibly influencing weight management through central nervous system pathways .

Case Studies and Research Findings

StudyFindings
Study on Anticancer ActivityDerivatives showed selective cytotoxicity against A549, HCT-116, and MCF-7 cell lines; most potent derivatives induced G2/M phase arrest.
Receptor Binding StudiesCompounds exhibited high affinity for MCHr1; potential implications for obesity treatment.

Q & A

Q. Table 1: Synthetic Approaches for Analogous Compounds

Reaction TypeReagents/ConditionsYield RangeReference
Nucleophilic Substitution4-Benzylpiperazine, K₂CO₃, DMF, 100°C60-75%
Pd-mediated CouplingPd(PPh₃)₄, aryl halide, THF, 60°C45-65%

How can researchers optimize the yield and purity of this compound under varying reaction conditions?

Level: Advanced
Answer:
Optimization strategies include:

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst loading). For example, split-plot designs (as in agricultural studies) can efficiently manage multiple variables .
  • Purification techniques : Gradient elution in HPLC with C18 columns (e.g., Purospher® STAR) to isolate impurities, referencing pharmacopeial standards .
  • In-line monitoring : FTIR or NMR spectroscopy to track reaction progress and minimize byproducts.

What analytical techniques are recommended for confirming structural integrity and purity?

Level: Basic
Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm spirocyclic and piperazinyl moieties.
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis for molecular formula validation.
  • HPLC with UV/ELSD detection : Use pharmacopeial methods (e.g., USP) with columns like C18 or phenyl-hexyl to resolve impurities (e.g., Imp. B, C listed in regulatory guidelines) .

How can researchers resolve discrepancies in biological activity data across different studies?

Level: Advanced
Answer:
Contradictions may arise due to:

  • Assay variability : Standardize protocols using reference compounds (e.g., marine-derived controls with known anti-inflammatory activity) .
  • Cellular context : Validate cell lines (e.g., HepG2 vs. HEK293) and culture conditions.
  • Statistical analysis : Apply multivariate regression to isolate confounding factors, as seen in split-split plot experimental designs .

What in vitro models are suitable for initial pharmacological evaluation of this compound?

Level: Basic
Answer:

  • Cytotoxicity assays : MTT/WST-1 tests in cancer cell lines (e.g., MCF-7, A549) .
  • Anti-inflammatory models : LPS-induced cytokine release in macrophages (IL-6, TNF-α quantification).
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases relevant to spirocyclic targets.

What strategies are effective for elucidating the compound’s mechanism of action at the molecular level?

Level: Advanced
Answer:

  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding to GPCRs or kinases.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with purified targets.
  • CRISPR-Cas9 screening : Identify gene knockouts that modulate compound efficacy.

How should researchers assess the compound’s stability under various storage conditions?

Level: Basic
Answer:

  • Forced degradation studies : Expose to heat (40-60°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • HPLC stability-indicating methods : Monitor degradation products (e.g., oxidation of benzyl groups) .
  • Long-term storage : Use desiccants and inert atmospheres (N₂) to prevent hydrolysis.

What approaches are used to evaluate environmental impact and biodegradation pathways?

Level: Advanced
Answer:

  • Environmental fate studies : Track distribution in soil/water matrices using LC-MS/MS, as outlined in Project INCHEMBIOL .
  • Biotic transformation assays : Incubate with microbial consortia to identify metabolites.
  • Ecotoxicity testing : Daphnia magna or algal growth inhibition assays (OECD 201/202 guidelines).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.